molecular formula C16H13F3N6O B214845 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Número de catálogo B214845
Peso molecular: 362.31 g/mol
Clave InChI: WPZNFZYIAHQYDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to target the JAK family of enzymes that play a key role in the regulation of immune responses.

Aplicaciones Científicas De Investigación

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in preclinical studies, suggesting its potential use in cancer therapy.

Mecanismo De Acción

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a JAK inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK activity, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether reduces the production of pro-inflammatory cytokines and other immune mediators that contribute to autoimmune diseases and transplant rejection. The specific mechanism of action of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether varies depending on the JAK isoform targeted, with different isoforms playing different roles in immune regulation.
Biochemical and physiological effects:
4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have a range of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the reduction of pro-inflammatory cytokine production, and the promotion of regulatory T cell function. In preclinical studies, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to reduce joint inflammation and cartilage damage in models of rheumatoid arthritis, improve skin lesions in models of psoriasis, and reduce intestinal inflammation in models of inflammatory bowel disease. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in various cancer models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to modulate immune responses in a controlled manner. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether may not be effective in all autoimmune diseases or cancer types, and its long-term safety and efficacy in humans are still being evaluated.

Direcciones Futuras

There are several potential future directions for research on 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. One area of focus is the development of more selective JAK inhibitors that target specific isoforms or pathways involved in immune regulation. Another area of interest is the combination of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether with other immunomodulatory agents to enhance its therapeutic efficacy. In addition, further studies are needed to evaluate the long-term safety and efficacy of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether in humans, as well as its potential use in other disease areas such as neuroinflammation and cardiovascular disease.
In conclusion, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in immune regulation. While 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, there are also some limitations to its use, and further studies are needed to fully evaluate its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)pyrimidine, and 1H-tetrazole-1-amine. These are reacted together in the presence of various reagents and solvents to yield the desired compound. The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been optimized over the years, resulting in improved yields and purity of the final product.

Propiedades

Nombre del producto

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Fórmula molecular

C16H13F3N6O

Peso molecular

362.31 g/mol

Nombre IUPAC

2-cyclopropyl-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N6O/c1-26-11-6-4-10(5-7-11)25-15(22-23-24-25)12-8-20-14(9-2-3-9)21-13(12)16(17,18)19/h4-9H,2-3H2,1H3

Clave InChI

WPZNFZYIAHQYDF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

SMILES canónico

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.